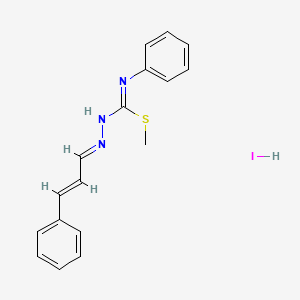![molecular formula C14H13N3O5S B5784869 2-{[(4-methyl-2-nitrophenyl)sulfonyl]amino}benzamide](/img/structure/B5784869.png)
2-{[(4-methyl-2-nitrophenyl)sulfonyl]amino}benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[(4-methyl-2-nitrophenyl)sulfonyl]amino}benzamide, also known as MNBSA, is a chemical compound that has been widely used in scientific research. It is a sulfonamide derivative that has been shown to have potential therapeutic applications in various diseases.
Mechanism of Action
2-{[(4-methyl-2-nitrophenyl)sulfonyl]amino}benzamide exerts its biological effects by inhibiting the activity of certain enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). These enzymes play a crucial role in the inflammatory response and the production of prostaglandins and leukotrienes. By inhibiting these enzymes, 2-{[(4-methyl-2-nitrophenyl)sulfonyl]amino}benzamide can reduce inflammation and pain.
Biochemical and Physiological Effects:
2-{[(4-methyl-2-nitrophenyl)sulfonyl]amino}benzamide has been shown to have various biochemical and physiological effects. It can reduce the production of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). It can also inhibit the proliferation of cancer cells and induce apoptosis. 2-{[(4-methyl-2-nitrophenyl)sulfonyl]amino}benzamide has been shown to have antibacterial activity against various strains of bacteria.
Advantages and Limitations for Lab Experiments
2-{[(4-methyl-2-nitrophenyl)sulfonyl]amino}benzamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized. It has been extensively studied, and its biological effects are well characterized. However, 2-{[(4-methyl-2-nitrophenyl)sulfonyl]amino}benzamide also has some limitations. It has a low solubility in water, which can make it difficult to use in certain experiments. 2-{[(4-methyl-2-nitrophenyl)sulfonyl]amino}benzamide can also have cytotoxic effects at high concentrations, which can limit its use in cell-based assays.
Future Directions
There are several future directions for the study of 2-{[(4-methyl-2-nitrophenyl)sulfonyl]amino}benzamide. One area of research is the development of 2-{[(4-methyl-2-nitrophenyl)sulfonyl]amino}benzamide analogs that have improved solubility and bioavailability. Another area of research is the study of the molecular mechanisms underlying the biological effects of 2-{[(4-methyl-2-nitrophenyl)sulfonyl]amino}benzamide. It is also important to investigate the potential therapeutic applications of 2-{[(4-methyl-2-nitrophenyl)sulfonyl]amino}benzamide in other diseases such as neurodegenerative disorders and cardiovascular diseases.
In conclusion, 2-{[(4-methyl-2-nitrophenyl)sulfonyl]amino}benzamide is a chemical compound that has been extensively studied for its potential therapeutic applications. It has anti-inflammatory, anti-cancer, and anti-bacterial properties, and its mechanism of action involves the inhibition of certain enzymes. 2-{[(4-methyl-2-nitrophenyl)sulfonyl]amino}benzamide has several advantages for lab experiments, but also has some limitations. There are several future directions for the study of 2-{[(4-methyl-2-nitrophenyl)sulfonyl]amino}benzamide, which can lead to the development of new therapies for various diseases.
Synthesis Methods
2-{[(4-methyl-2-nitrophenyl)sulfonyl]amino}benzamide can be synthesized using a multi-step process that involves the reaction of 4-methyl-2-nitroaniline with p-toluenesulfonyl chloride to form 4-methyl-2-nitrophenylsulfonamide. This intermediate is then reacted with benzoyl chloride to form 2-{[(4-methyl-2-nitrophenyl)sulfonyl]amino}benzamide.
Scientific Research Applications
2-{[(4-methyl-2-nitrophenyl)sulfonyl]amino}benzamide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-cancer, and anti-bacterial properties. 2-{[(4-methyl-2-nitrophenyl)sulfonyl]amino}benzamide has been studied in various diseases such as arthritis, cancer, and bacterial infections.
properties
IUPAC Name |
2-[(4-methyl-2-nitrophenyl)sulfonylamino]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O5S/c1-9-6-7-13(12(8-9)17(19)20)23(21,22)16-11-5-3-2-4-10(11)14(15)18/h2-8,16H,1H3,(H2,15,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDYLDZAOTJKBSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)N)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[(4-Methyl-2-nitrophenyl)sulfonyl]amino}benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3-thiazol-4-yl]benzonitrile](/img/structure/B5784800.png)

![N-(3,5-dimethylphenyl)-2-[3-(1H-tetrazol-1-yl)phenoxy]acetamide](/img/structure/B5784815.png)

![4-chloro-2-{[(3,4-dimethoxyphenyl)acetyl]amino}benzoic acid](/img/structure/B5784835.png)





![N-[2-(4-morpholinyl)ethyl]-3-(2-nitrophenyl)acrylamide](/img/structure/B5784864.png)


![4-(2-{[(cyclopentylamino)carbonothioyl]amino}ethyl)benzenesulfonamide](/img/structure/B5784876.png)